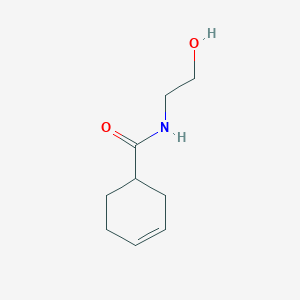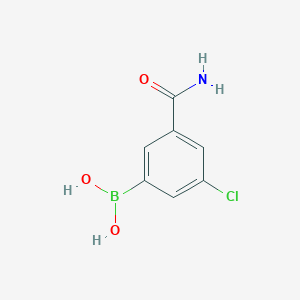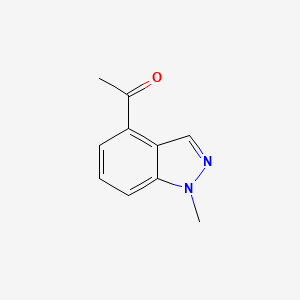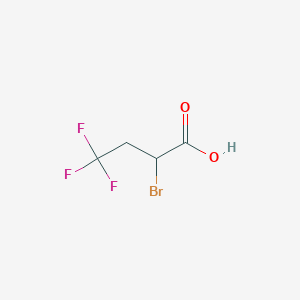
2-Bromo-4,4,4-trifluorobutanoic acid
Overview
Description
2-Bromo-4,4,4-trifluorobutanoic acid is a halogenated carboxylic acid with the molecular formula C4H4BrF3O2. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a butanoic acid backbone. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which could potentially be synthesized from this compound, are in great demand as bioisosteres of leucine moiety in drug design .
Mode of Action
It’s known that the compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that the compound can be involved in the suzuki–miyaura coupling, which is a key reaction in organic chemistry .
Result of Action
It’s known that the compound can be used in the suzuki–miyaura coupling, which is a key reaction in organic chemistry .
Action Environment
It’s worth noting that the compound should be stored at a temperature of 4 degrees celsius for optimal stability .
Biochemical Analysis
Biochemical Properties
2-Bromo-4,4,4-trifluorobutanoic acid plays a role in various biochemical reactions, primarily due to its ability to act as an electrophile. This compound can interact with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it may form covalent bonds with amino acid residues such as cysteine, serine, or lysine in enzyme active sites, potentially leading to enzyme inhibition or modification of protein function . The trifluoromethyl group can also enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Cellular Effects
The effects of this compound on cells can vary depending on the cell type and concentration used. This compound can influence cell function by modifying enzyme activity, altering cell signaling pathways, and affecting gene expression. For example, it may inhibit key metabolic enzymes, leading to disruptions in cellular metabolism . Additionally, this compound can impact cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity and downstream effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound can form a covalent bond with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including persistent enzyme inhibition or alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, or systemic effects . Threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing oxidative stress or other metabolic disruptions. The presence of the trifluoromethyl group can also affect the compound’s metabolic stability and clearance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic regions . Specific transporters may facilitate its uptake into cells, while binding proteins can influence its localization and accumulation within cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The localization of this compound can also influence its stability and degradation within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,4,4-trifluorobutanoic acid typically involves the bromination of 4,4,4-trifluorobutanoic acid. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to 4,4,4-trifluorobutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of 4,4,4-trifluorobutanoic acid derivatives.
Reduction: Formation of 4,4,4-trifluorobutanoic acid.
Oxidation: Formation of esters or anhydrides.
Scientific Research Applications
2-Bromo-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
4,4,4-Trifluorobutanoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-fluorobutanoic acid: Contains a fluorine atom instead of trifluoromethyl group, leading to variations in chemical properties.
2-Bromo-4,4,4-trifluorobutyric acid: Similar structure but different functional groups, affecting its reactivity and uses
Uniqueness: 2-Bromo-4,4,4-trifluorobutanoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of various compounds. Its ability to undergo multiple types of reactions and its applications in diverse fields further highlight its significance .
Properties
IUPAC Name |
2-bromo-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O2/c5-2(3(9)10)1-4(6,7)8/h2H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKHEOCYZLWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660327 | |
| Record name | 2-Bromo-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882050-69-3 | |
| Record name | 2-Bromo-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



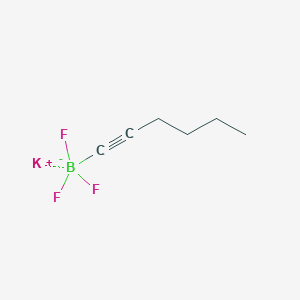
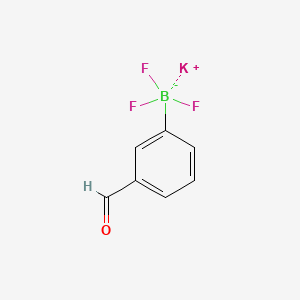
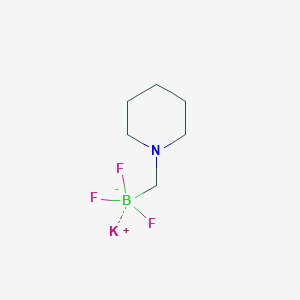
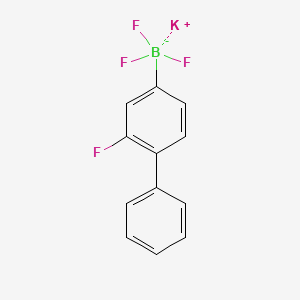

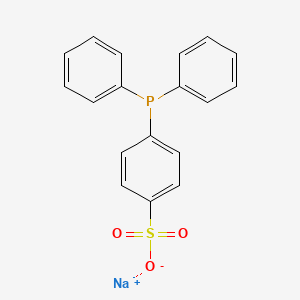
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)
